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molecular formula C7H8INO B8451578 1-Ethyl-4-iodo-2(1H)-pyridinone CAS No. 889865-48-9

1-Ethyl-4-iodo-2(1H)-pyridinone

Cat. No. B8451578
M. Wt: 249.05 g/mol
InChI Key: KZFMNBHGELUYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08754076B2

Procedure details

1-ethyl-4-iodopyridin-2(1H)-one was prepared from 4-iodopyridin-2(1H)-one and ethyl iodide following a procedure analogous to that described in Example 59 Step 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][NH:5][C:4](=[O:8])[CH:3]=1.[CH2:9](I)[CH3:10]>>[CH2:9]([N:5]1[CH:6]=[CH:7][C:2]([I:1])=[CH:3][C:4]1=[O:8])[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC(NC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(C=C(C=C1)I)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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